Sodium isobutyl 4-oxidobenzoate

Description

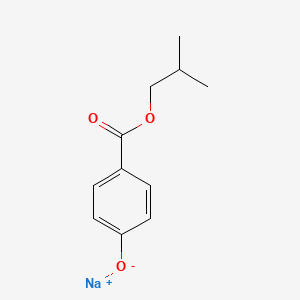

Sodium Isobutyl 4-Oxidobenzoate (CAS: 84930-15-4), also known as Sodium Isobutylparaben, is the sodium salt of the ester derived from 4-hydroxybenzoic acid and isobutyl alcohol. Its molecular formula is C₁₁H₁₃O₃·Na, and it is structurally characterized by a branched isobutyl group attached to the para-hydroxybenzoate moiety . As a member of the paraben family, it functions primarily as a preservative in pharmaceuticals, cosmetics, and food products due to its antimicrobial properties. The sodium salt form enhances its water solubility compared to the free acid or neutral ester forms, making it suitable for aqueous formulations .

Properties

CAS No. |

84930-15-4 |

|---|---|

Molecular Formula |

C11H14NaO3 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

sodium;4-(2-methylpropoxycarbonyl)phenolate |

InChI |

InChI=1S/C11H14O3.Na/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9;/h3-6,8,12H,7H2,1-2H3; |

InChI Key |

MTJOUMUFQWWSAH-UHFFFAOYSA-N |

SMILES |

CC(C)COC(=O)C1=CC=C(C=C1)[O-].[Na+] |

Canonical SMILES |

CC(C)COC(=O)C1=CC=C(C=C1)O.[Na] |

Other CAS No. |

84930-15-4 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 4-HBA reacts with isobutanol in the presence of sulfuric acid ($$ \text{H}2\text{SO}4 $$) as a catalyst. The reaction follows Fischer esterification kinetics, where the carboxylic acid group of 4-HBA nucleophilically attacks the protonated alcohol, yielding the ester and water:

$$

\text{4-HBA} + \text{C}4\text{H}9\text{OH} \xrightarrow{\text{H}^+} \text{Isobutyl 4-Hydroxybenzoate} + \text{H}_2\text{O}

$$

The reaction is conducted under reflux (100–150°C) for 16–24 hours to achieve >90% conversion. Excess isobutanol drives equilibrium toward ester formation, while sulfuric acid concentrations of 1–5% (w/w) optimize reaction rates without promoting side reactions.

Industrial-Scale Modifications

Large-scale production employs polar high-boiling solvents like tetramethylene sulfone or dimethyl sulfoxide (DMSO) to facilitate heat transfer and prevent volatilization losses. For example, a patent describes condensing 4-chlorobenzoic acid with 4-HBA in tetramethylene sulfone at 140–280°C, achieving yields >95% after 16 hours. Although this method targets 4,4'-oxybisbenzoic acid, the solvent system and temperature profile are adaptable to esterification reactions.

Table 1: Comparative Esterification Conditions

| Solvent | Temperature (°C) | Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Tetramethylene sulfone | 143–145 | H$$2$$SO$$4$$ | 16 | 95.9 | 99.4 |

| DMSO | 163–165 | KOH | 16 | 90.3 | 99.3 |

| Neat (no solvent) | 100–150 | H$$2$$SO$$4$$ | 24 | 85–90 | 98.5 |

Data synthesized from patent examples and paraben manufacturing guidelines.

Neutralization to Sodium Salt

The ester is converted to its sodium salt via treatment with sodium hydroxide ($$ \text{NaOH} $$).

Alkaline Deprotonation

Isobutyl 4-hydroxybenzoate is dissolved in an aqueous-alcoholic solution and treated with stoichiometric $$ \text{NaOH} $$:

$$

\text{Isobutyl 4-Hydroxybenzoate} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O}

$$

The reaction proceeds quantitatively at 40–60°C, with pH monitoring ensuring complete deprotonation. Excess base is avoided to prevent saponification of the ester linkage.

Crystallization and Purification

Post-neutralization, the product is crystallized by cooling the solution to 10–15°C. The crystals are isolated via centrifugation, washed with cold water to remove residual $$ \text{NaOH} $$, and dried under vacuum at 50–60°C. Patent data indicate final purities of 99.3–99.4% when analyzed by HPLC.

Industrial Manufacturing Workflow

Commercial production integrates solvent recycling and waste minimization.

Solvent Recovery

Polar solvents like tetramethylene sulfone are recovered via vacuum distillation (20–30 mmHg) at 105°C, achieving >85% recovery rates. The reclaimed solvent, contaminated with trace 4-HBA, is reused in subsequent batches after adjusting reactant stoichiometry.

Quality Control Metrics

- Purity Analysis : HPLC with UV detection (λ = 254 nm) confirms >99% purity.

- Residual Solvents : Gas chromatography (GC) ensures solvent levels <100 ppm.

- Yield Optimization : Mass balance audits track unreacted 4-HBA and isobutanol, with typical yields of 90–95%.

Emerging Methodologies and Green Chemistry

Recent patents highlight advances in catalyst-free esterification using microwave irradiation, reducing reaction times to 2–4 hours. Additionally, enzymatic catalysis with lipases offers an eco-friendly alternative, though industrial adoption remains limited due to higher costs.

Scientific Research Applications

Sodium isobutyl 4-oxidobenzoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in biochemical assays and as a preservative in biological samples.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the manufacture of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of sodium isobutyl 4-oxidobenzoate involves its interaction with cellular components. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The molecular targets include enzymes involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Structural and Functional Analogues

Sodium Isobutyl 4-Oxidobenzoate belongs to a broader class of alkyl parabens (esters of 4-hydroxybenzoic acid) and their sodium salts. Key structural analogues include:

Structural Differences :

Physicochemical Properties

Comparison with Non-Paraben Preservatives

- Sodium Benzoate (CAS: 532-32-1): Less lipophilic (LogP ~1.87) but pH-dependent efficacy (active only in acidic conditions).

- Potassium Isobutyl 4-Oxidobenzoate (CAS: 32314-53-7): Potassium counterpart with similar properties but differing cation solubility .

Q & A

Q. Methodological Answer :

- Synthesis : this compound is typically synthesized via esterification of 4-hydroxybenzoic acid with isobutyl alcohol under acidic catalysis, followed by neutralization with sodium hydroxide. For example, analogous methods for sodium salts of benzoate derivatives (e.g., sodium benzyl trithiocarbonate) involve reacting precursors like benzyl chloride with sodium hydroxide in controlled conditions .

- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Characterization via FTIR (to confirm ester C=O and Na-O bonds) and NMR (to verify isobutyl group integration) is critical .

What analytical techniques are most reliable for characterizing this compound?

Q. Methodological Answer :

- Structural Confirmation : Use FTIR (peak at ~1650 cm⁻¹ for carboxylate anion) and ¹H/¹³C NMR (isobutyl protons at δ 0.9–1.1 ppm; aromatic protons at δ 6.8–7.2 ppm) .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or mass spectrometry (ESI-MS) ensures minimal impurities. Reference standards (e.g., CAS 84930-15-4) should be cross-checked using databases like NIST .

What are the key physicochemical properties relevant to experimental design?

Q. Methodological Answer :

- Solubility : Highly soluble in polar solvents (water, methanol) due to the sodium carboxylate group. Solubility in non-polar solvents (e.g., hexane) is limited, critical for solvent selection in extraction protocols .

- Stability : Hydrolyzes under strong acidic/alkaline conditions. Store in inert atmospheres (N₂) at 4°C to prevent degradation. Thermogravimetric analysis (TGA) can quantify thermal stability .

Advanced Research Questions

How can adsorption mechanisms of this compound on mineral surfaces be experimentally analyzed?

Q. Methodological Answer :

- Experimental Design : Use zeta potential measurements to study charge reversal on mineral surfaces (e.g., chalcopyrite) post-adsorption. Compare with traditional collectors like sodium isobutyl xanthate (SIBX) .

- Spectroscopic Methods : X-ray photoelectron spectroscopy (XPS) identifies binding interactions (e.g., carboxylate-metal bonds). In situ AFM can visualize monolayer formation .

- Data Interpretation : Correlate adsorption density (µmol/m²) with flotation recovery (%) to establish structure-activity relationships .

How to resolve contradictions in comparative studies of this compound vs. other collectors?

Q. Methodological Answer :

- Case Study : If flotation recovery data conflicts with literature (e.g., higher efficiency than SIBX in some studies but lower in others), control variables like pH, ionic strength, and mineral surface oxidation state. Replicate experiments using standardized protocols (e.g., ISO 13318 for particle size distribution) .

- Statistical Analysis : Apply ANOVA to assess significance of differences. Use surface adsorption isotherms (Langmuir/Freundlich models) to normalize for surface heterogeneity .

What computational methods predict the interaction of this compound with biological or environmental systems?

Q. Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or proteins (e.g., serum albumin) to assess bioavailability or toxicity. Parameterize force fields using DFT-calculated partial charges .

- Quantitative Structure-Activity Relationship (QSAR) : Use descriptors like logP and polar surface area to predict biodegradation or bioaccumulation potential. Validate with experimental ecotoxicity assays (e.g., Daphnia magna LC50) .

Data Presentation and Analysis Guidelines

How should raw and processed data be structured in publications?

Q. Methodological Answer :

- Raw Data : Include in appendices (e.g., HPLC chromatograms, XRD spectra) to ensure reproducibility. Follow journal-specific guidelines for supplemental materials .

- Processed Data : Use tables to summarize key metrics (e.g., adsorption capacity, recovery rates). For comparative studies, highlight normalized values (e.g., % recovery relative to SIBX) .

What strategies mitigate methodological uncertainties in adsorption studies?

Q. Methodological Answer :

- Error Sources : Address instrument calibration drift (e.g., daily recalibration of UV-Vis spectrometers) and batch-to-batch reagent variability (e.g., using ACS-grade chemicals) .

- Validation : Include internal standards (e.g., deuterated analogs) in spectroscopic analyses. Perform triplicate runs with independent samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.